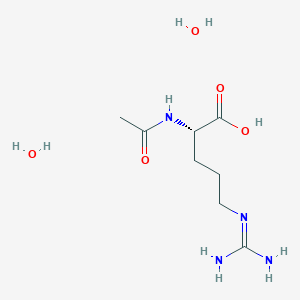
(S)-2-アセチルアミノ-5-グアニジノペンタン酸二水和物
説明
N-アセチル-L-アルギニン二水和物、別名Ac-Arg-OH二水和物は、内因性代謝物です。アミノ基がアセチル化されたアミノ酸アルギニンの誘導体です。 この化合物は、さまざまな代謝経路における役割により、科学研究で頻繁に使用されています .
科学的研究の応用
N-アセチル-L-アルギニン二水和物は、科学研究で幅広い用途があります。
化学: さまざまな化学反応と合成において試薬として使用されます。
生物学: 代謝経路における役割と、特定の疾患のバイオマーカーとして研究されています。
医学: 潜在的な治療効果と診断ツールとして調査されています。
産業: 医薬品の製造と研究用化学物質として使用されます .
準備方法
合成経路と反応条件
N-アセチル-L-アルギニン二水和物は、L-アルギニンのアセチル化によって合成できます。反応は通常、水酸化ナトリウムなどの塩基の存在下、無水酢酸または塩化アセチルをアセチル化剤として使用して行われます。 反応は、目的の生成物の形成を確実にするために、制御された温度で水性媒体中で行われます .
工業生産方法
N-アセチル-L-アルギニン二水和物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大限に高めるために、工業グレードの試薬と最適化された反応条件の使用が含まれます。 製品はその後、結晶化またはその他の分離技術によって精製されます .
化学反応の分析
反応の種類
N-アセチル-L-アルギニン二水和物は、次のようなさまざまな化学反応を起こします。
酸化: 対応するオキソ誘導体に酸化することができます。
還元: 対応するアミンに還元することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物
酸化: オキソ誘導体の生成。
還元: アミン誘導体の生成。
置換: 置換アセチル誘導体の生成.
作用機序
N-アセチル-L-アルギニン二水和物は、内因性代謝物としての役割を通じてその効果を発揮します。尿素回路や一酸化窒素合成など、さまざまな代謝経路に関与しています。 化合物は酵素や受容体に作用し、細胞プロセスと生理学的機能に影響を与えます .
類似化合物との比較
類似化合物
N-アセチル-L-アルギニン: 二水和物の形がない以外は、構造が似ています。
L-アルギニン: アセチル化されていない親アミノ酸。
N-アセチル-L-シトルリン: もう1つのアミノ酸のアセチル化誘導体
独自性
N-アセチル-L-アルギニン二水和物は、特定のアセチル化と水和状態により、他の類似化合物と比較して、溶解性、安定性、反応性に影響を与える可能性があり、ユニークです .
生物活性
(S)-2-Acetamido-5-guanidinopentanoic acid dihydrate, also known as arginine derivative , is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₈H₂₀N₄O₅
- Molecular Weight : 232.27 g/mol
- CAS Number : 16218842
The structure of (S)-2-acetamido-5-guanidinopentanoic acid dihydrate includes an acetamido group and a guanidine moiety, which are crucial for its biological activity.
The biological activity of (S)-2-acetamido-5-guanidinopentanoic acid dihydrate is primarily attributed to its ability to interact with various molecular targets in biological systems. It is believed to modulate enzymatic activities and influence metabolic pathways through:
- Inhibition of Nitric Oxide Synthase (NOS) : This compound may inhibit NOS, which is responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological processes.
- Regulation of Arginine Metabolism : As an arginine derivative, it can influence pathways involving arginine, such as urea cycle and polyamine synthesis, potentially impacting cell proliferation and immune responses.
Biological Activities
-
Anti-inflammatory Effects :
- Studies have indicated that (S)-2-acetamido-5-guanidinopentanoic acid dihydrate exhibits anti-inflammatory properties by modulating inflammatory mediators in macrophages. For instance, it has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW264.7 macrophage cells .
-
Neuroprotective Properties :
- Research suggests that this compound may have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. Its potential role in protecting against neurodegenerative diseases is currently being explored.
-
Effects on Metabolism :
- The compound has been investigated for its role in metabolic regulation, particularly in the context of diabetes and obesity. It may enhance insulin sensitivity and glucose uptake in muscle tissues.
Case Studies and Experimental Data
特性
IUPAC Name |
(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O3.2H2O/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10;;/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11);2*1H2/t6-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUXDHOAJIMUEB-ILKKLZGPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)O.O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347724 | |
| Record name | (S)-2-Acetamido-5-guanidinopentanoic acid dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210545-23-6 | |
| Record name | (S)-2-Acetamido-5-guanidinopentanoic acid dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















